Molecular Weight and Lipophilicity Comparison with Phenyl Analog
The target compound (MW 201.61 g/mol) is significantly lighter and less lipophilic than the phenyl-substituted analog 2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (MW 237.64 g/mol) . This difference, driven by the smaller cyclopropyl group, results in lower molecular weight and reduced aromatic surface area, which are key parameters influencing membrane permeability and oral bioavailability potential in drug discovery programs [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 201.61 g/mol |
| Comparator Or Baseline | 2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (CAS 7659-20-3); MW: 237.64 g/mol |
| Quantified Difference | ΔMW = -36.03 g/mol |
| Conditions | Calculated molecular weights based on standard atomic masses; no experimental assay required. |
Why This Matters
The substantially lower molecular weight and reduced lipophilicity of the cyclopropyl analog may offer improved physicochemical properties for early-stage drug discovery, such as better aqueous solubility and membrane permeability.
- [1] Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. View Source
